2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide
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Description
Isoxazole is a five-membered heterocyclic compound . It is commonly found in many commercially available drugs . The compound you mentioned seems to be a derivative of isoxazole, with a methoxyphenyl group and a propylacetamide group attached to the isoxazole ring.
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazoles consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The specific structure of “2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide” would include additional groups attached to this ring.Chemical Reactions Analysis
The chemical reactions of isoxazoles are diverse and depend on the specific substituents attached to the isoxazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “[5-(3-methoxyphenyl)isoxazol-3-yl]methanol” is a solid with a molecular weight of 205.21 .Mechanism of Action
The mechanism of action of isoxazole derivatives in biological systems depends on their specific structure and the target they interact with . For example, some isoxazole derivatives are used as non-steroidal anti-inflammatory drugs (NSAIDs), and their mechanism of action is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX) .
Future Directions
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-7-16-15(18)10-12-9-14(20-17-12)11-5-4-6-13(8-11)19-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKASADDMCCFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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